

# Commercial Suppliers and Technical Guide for 6,3'-Dimethoxyflavone in Research

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## Compound of Interest

Compound Name: 6,3'-Dimethoxyflavone

Cat. No.: B1201445

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For researchers, scientists, and drug development professionals, securing a reliable supply of high-purity **6,3'-Dimethoxyflavone** is crucial for advancing scientific inquiry. This in-depth technical guide provides an overview of commercial suppliers, available quantitative data, and detailed experimental protocols relevant to the application of this flavonoid in research settings.

## Commercial Availability and Product Specifications

**6,3'-Dimethoxyflavone** is available from several commercial suppliers catering to the research and drug development sectors. While sourcing, it is imperative to consider the purity, formulation, and available analytical data to ensure the reliability and reproducibility of experimental outcomes. Below is a summary of offerings from prominent suppliers.

Supplier	Product Name	Catalog Number	Purity	Formula tion	Molecular Weight	Empirical Formula	Storage
Sigma-Aldrich	6,3'-dimethoxyflavone AldrichC PR	CDS007225	Data not provided <sup>1</sup>	Solid	282.29 g/mol [1]	C <sub>17</sub> H <sub>14</sub> O <sub>4</sub> [1]	Room temperature
Biosynth	6,3'-Dimethoxyflavanone <sup>2</sup>	XD182862	Data not provided	Solid	288.41 g/mol [2]	C <sub>17</sub> H <sub>16</sub> O <sub>4</sub> [2]	10°C - 25°C[2]
INDOFINE Chemical Company, Inc.	6,3'-DIMETHOXY-3-HYDROXYFLAVONE <sup>3</sup>	22-333	97%	Pale yellow crystals	298.30 g/mol	C <sub>17</sub> H <sub>14</sub> O <sub>5</sub>	Cool, dry place

<sup>1</sup>Sigma-Aldrich notes that they do not collect analytical data for this product and the buyer is responsible for confirming its identity and purity.[1] <sup>2</sup>Note that this is the flavanone form, a related but structurally different compound. <sup>3</sup>This is a hydroxylated form of the target compound.

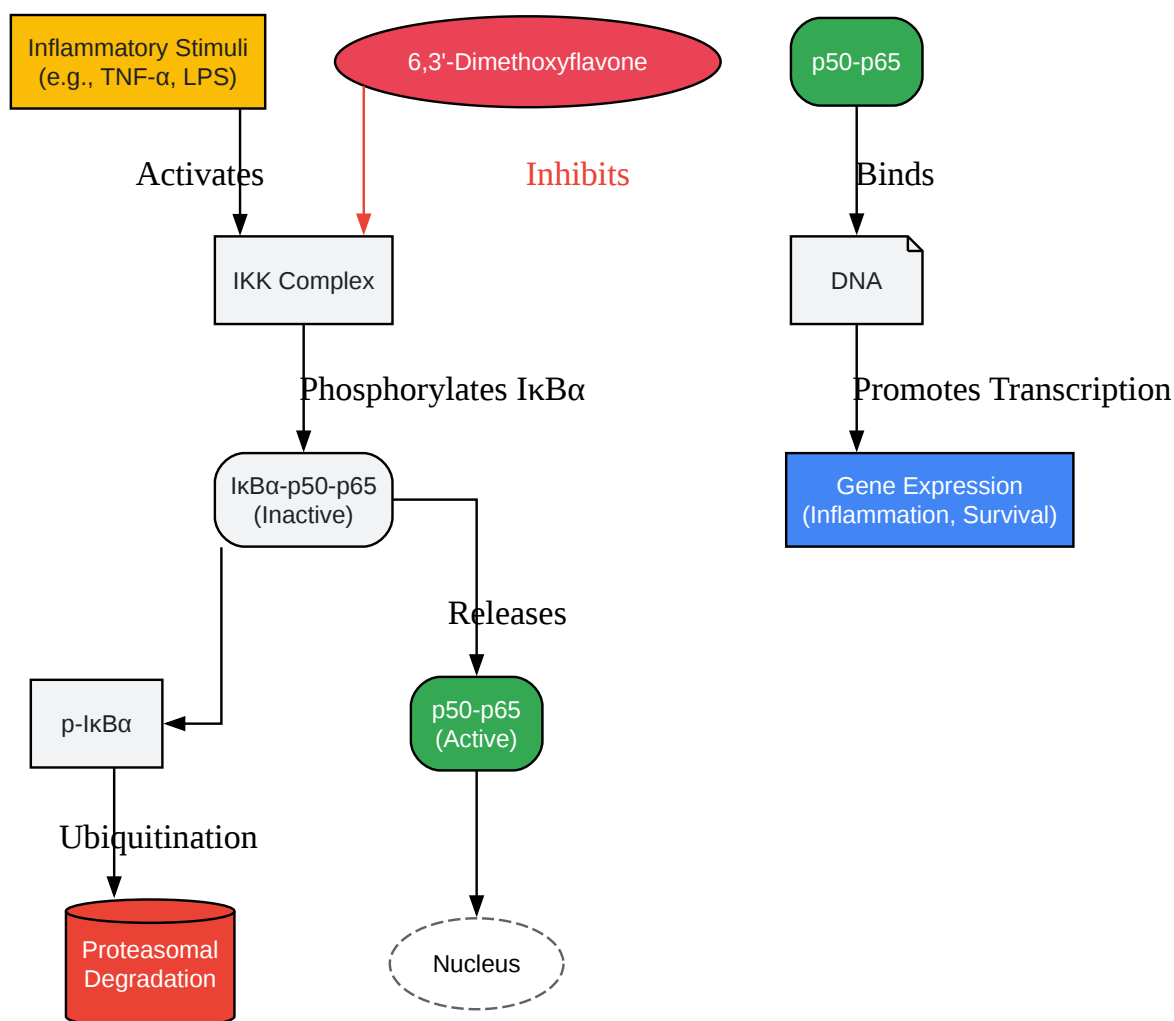
Note on Solubility: General principles for flavonoids suggest that **6,3'-Dimethoxyflavone** is likely to have good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and alcohols such as ethanol and methanol.[3] However, specific quantitative solubility data for **6,3'-Dimethoxyflavone** in various laboratory solvents is not readily provided by most suppliers and may need to be determined empirically.

## Potential Signaling Pathways Modulated by 6,3'-Dimethoxyflavone

Based on studies of structurally related flavonoids, **6,3'-Dimethoxyflavone** may exert its biological effects through the modulation of key cellular signaling pathways implicated in cancer and inflammation. The primary putative targets include the NF- $\kappa$ B, PI3K/Akt/mTOR, and STAT3 pathways.

## NF- $\kappa$ B Signaling Pathway

The NF- $\kappa$ B pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Many flavonoids have been shown to inhibit this pathway. The potential mechanism of inhibition by **6,3'-Dimethoxyflavone** could involve the prevention of I $\kappa$ B $\alpha$  phosphorylation and degradation, which would in turn block the nuclear translocation of the NF- $\kappa$ B p50/p65 dimer and subsequent transcription of pro-inflammatory and pro-survival genes.

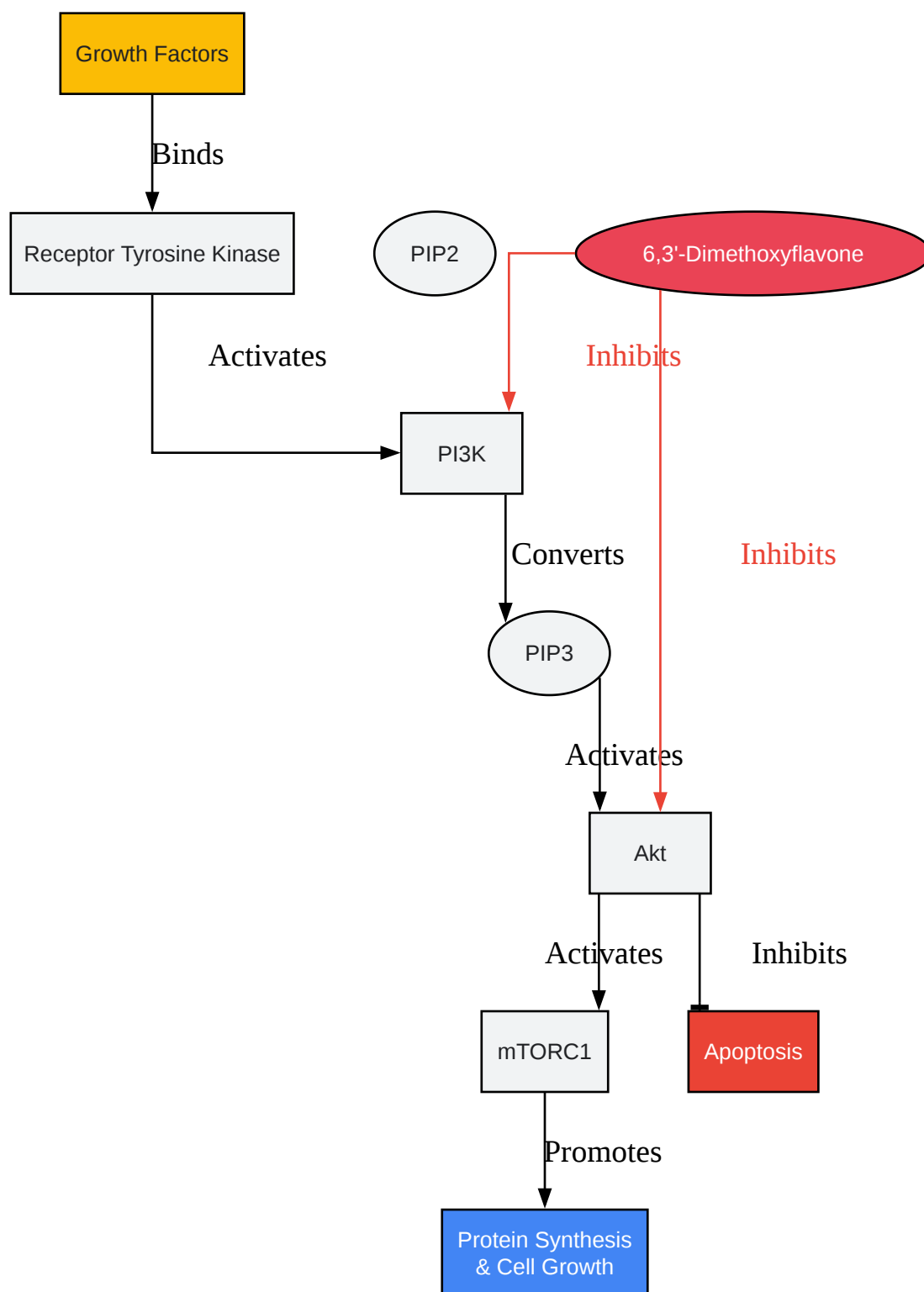


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Potential inhibition of the NF- $\kappa$ B signaling pathway.

## PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is a common feature in many cancers. Flavonoids have been identified as inhibitors of this pathway. **6,3'-Dimethoxyflavone** could potentially inhibit the phosphorylation and activation of key components such as Akt and mTOR, leading to decreased protein synthesis and the induction of apoptosis.

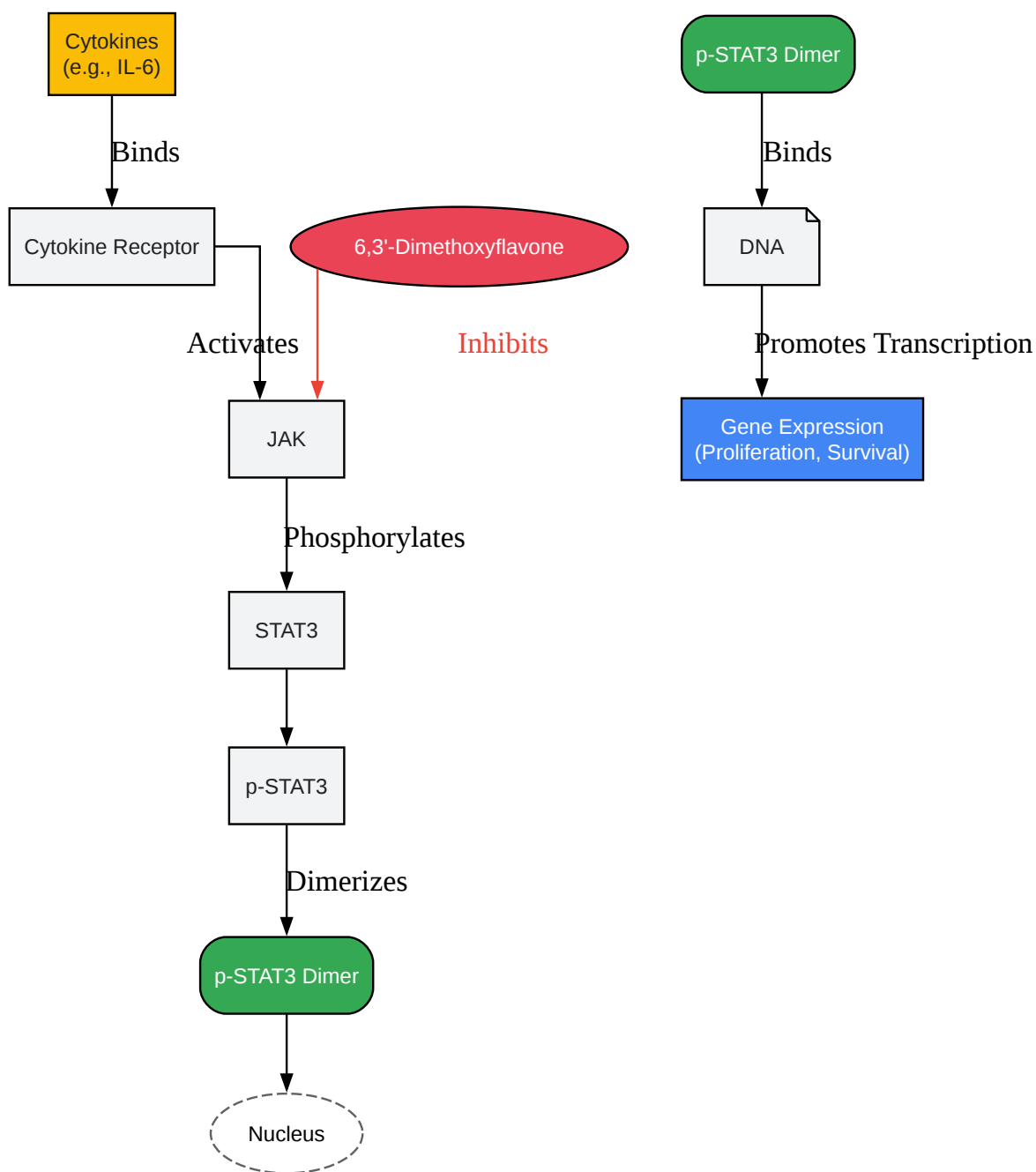


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Putative inhibition of the PI3K/Akt/mTOR signaling pathway.

## STAT3 Signaling Pathway

The STAT3 signaling pathway is involved in cell proliferation, differentiation, and apoptosis, and its constitutive activation is observed in many cancers. Certain flavonoids have been shown to suppress STAT3 activation. **6,3'-Dimethoxyflavone** may inhibit the phosphorylation of STAT3, preventing its dimerization and nuclear translocation, thereby downregulating the expression of target genes involved in cell survival and proliferation.



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Hypothesized inhibition of the STAT3 signaling pathway.

## Experimental Protocols

The following are detailed methodologies for key experiments, adapted from research on the closely related compound, 6,3'-dimethoxy flavonol, which can be applied to investigate the biological effects of **6,3'-Dimethoxyflavone**.<sup>[4][5]</sup>

## Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of **6,3'-Dimethoxyflavone** on cancer cell lines.

Materials:

- Target cancer cell line (e.g., MG-63 osteosarcoma cells)
- **6,3'-Dimethoxyflavone**
- Dimethyl sulfoxide (DMSO)
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Microplate reader

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of  $1 \times 10^4$  cells per well and incubate for 24 hours to allow for cell attachment.
- Compound Treatment: Prepare a stock solution of **6,3'-Dimethoxyflavone** in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with 0.1% DMSO).



- Incubation: Incubate the plates for 24, 48, and 72 hours.
- MTT Addition: After the incubation period, add 20  $\mu$ L of MTT solution to each well and incubate for an additional 4 hours at 37°C.
- Formazan Solubilization: Carefully remove the medium and add 100  $\mu$ L of DMSO to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC<sub>50</sub> value.



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Workflow for the MTT Cell Viability Assay.

## Western Blot Analysis

This protocol is for investigating the effect of **6,3'-Dimethoxyflavone** on the protein expression levels of key signaling molecules (e.g., p-Akt, Akt, p-STAT3, STAT3, p-p65, p65).

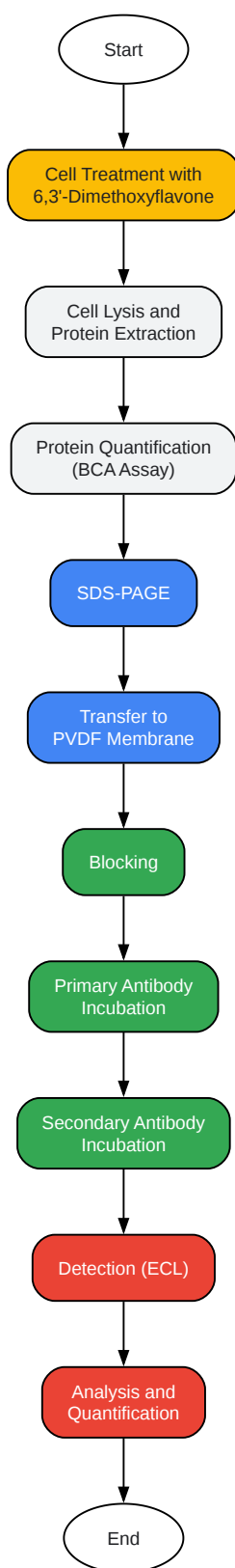
Materials:

- Target cell line
- **6,3'-Dimethoxyflavone**
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membranes

- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (specific to the proteins of interest)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

Procedure:

- Cell Treatment and Lysis: Treat cells with **6,3'-Dimethoxyflavone** at various concentrations for the desired time. Wash cells with ice-cold PBS and lyse them with RIPA buffer.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on SDS-PAGE gels and transfer them to PVDF membranes.
- Blocking: Block the membranes with blocking buffer for 1 hour at room temperature.
- Antibody Incubation: Incubate the membranes with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
- Analysis: Quantify the band intensities and normalize to a loading control (e.g.,  $\beta$ -actin or GAPDH).



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General workflow for Western Blot analysis.

This technical guide provides a foundational resource for researchers working with **6,3'-Dimethoxyflavone**. For optimal results, it is recommended to consult the specific product data sheets from your chosen supplier and to optimize experimental conditions for your particular cell lines and research questions.

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### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)